4-Fluoro-2-nitro-1-(trifluoromethylsulfonyl)benzene
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Overview
Description
4-Fluoro-2-nitro-1-(trifluoromethylsulfonyl)benzene is an aromatic compound characterized by the presence of a fluorine atom, a nitro group, and a trifluoromethylsulfonyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Fluoro-2-nitro-1-(trifluoromethylsulfonyl)benzene can be synthesized through a multi-step process involving the nitration of fluorobenzene derivatives followed by sulfonylation. One common method involves the nitration of 4-fluorobenzene to produce 4-fluoronitrobenzene, which is then subjected to sulfonylation using trifluoromethanesulfonyl chloride under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale nitration and sulfonylation reactions. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-nitro-1-(trifluoromethylsulfonyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro and trifluoromethylsulfonyl groups are electron-withdrawing, making the aromatic ring less reactive towards electrophilic substitution.
Nucleophilic Aromatic Substitution: The fluorine atom can be displaced by nucleophiles due to the electron-withdrawing effects of the nitro and trifluoromethylsulfonyl groups.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as sulfuric acid and nitric acid are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are employed.
Nucleophilic Aromatic Substitution: Nucleophiles such as phenoxide ions are used under basic conditions.
Major Products Formed
Reduction: 4-Fluoro-2-amino-1-(trifluoromethylsulfonyl)benzene.
Nucleophilic Aromatic Substitution: Substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-2-nitro-1-(trifluoromethylsulfonyl)benzene has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-fluoro-2-nitro-1-(trifluoromethylsulfonyl)benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the trifluoromethylsulfonyl group can enhance the compound’s lipophilicity and stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-2-nitro-1-(trifluoromethyl)benzene: Similar structure but lacks the sulfonyl group.
4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene: Contains a trifluoromethoxy group instead of a trifluoromethylsulfonyl group.
4-Fluoro-2-nitro-1-(trifluoromethylthio)benzene: Contains a trifluoromethylthio group instead of a trifluoromethylsulfonyl group.
Uniqueness
4-Fluoro-2-nitro-1-(trifluoromethylsulfonyl)benzene is unique due to the presence of the trifluoromethylsulfonyl group, which imparts distinct chemical properties such as increased electron-withdrawing capability and enhanced stability. This makes it particularly valuable in applications requiring high reactivity and stability under various conditions .
Biological Activity
4-Fluoro-2-nitro-1-(trifluoromethylsulfonyl)benzene is an organic compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This compound, characterized by the presence of a fluoro group, a nitro group, and a trifluoromethylsulfonyl moiety, exhibits various interactions with biological systems that merit detailed exploration.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C7H3F4N2O2S
- Molecular Weight : 252.17 g/mol
- CAS Number : 400-74-8
Property | Value |
---|---|
Density | 1.5 ± 0.1 g/cm³ |
Boiling Point | 214.7 ± 0.0 °C |
Melting Point | 22-24 °C |
Flash Point | 91.7 ± 0.0 °C |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The nitro group can undergo reduction to form reactive intermediates, which may interact with proteins and nucleic acids. The trifluoromethylsulfonyl group enhances the compound's binding affinity due to its electron-withdrawing nature, contributing to its pharmacological effects.
Biological Activity
Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced potency in biological assays. For instance, studies have shown that the introduction of trifluoromethyl groups can significantly increase the inhibitory activity against various enzymes and receptors.
Case Studies
- Enzyme Inhibition : A study highlighted that compounds similar to this compound displayed significant inhibition of cytochrome P450 enzymes, which are crucial in drug metabolism and synthesis of steroid hormones.
- Anticancer Activity : Research investigating analogs of this compound demonstrated promising anticancer activity in vitro, particularly against breast cancer cell lines, suggesting potential applications in cancer therapeutics.
- Neurotransmitter Uptake Inhibition : Another study indicated that the presence of a trifluoromethyl group improved the ability of certain compounds to inhibit serotonin uptake, which is relevant for developing antidepressants.
Toxicological Profile
While the biological activities are promising, the toxicological profile of this compound requires careful consideration. Preliminary toxicity assessments suggest moderate toxicity levels; however, further studies are needed to fully elucidate its safety profile in vivo.
Properties
Molecular Formula |
C7H3F4NO4S |
---|---|
Molecular Weight |
273.16 g/mol |
IUPAC Name |
4-fluoro-2-nitro-1-(trifluoromethylsulfonyl)benzene |
InChI |
InChI=1S/C7H3F4NO4S/c8-4-1-2-6(5(3-4)12(13)14)17(15,16)7(9,10)11/h1-3H |
InChI Key |
CXBFMPFGNPFAPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)[N+](=O)[O-])S(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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